Methyl 2-Chloro-7-fluoroquinazoline-4-acetate Methyl 2-Chloro-7-fluoroquinazoline-4-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18363265
InChI: InChI=1S/C11H8ClFN2O2/c1-17-10(16)5-9-7-3-2-6(13)4-8(7)14-11(12)15-9/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C11H8ClFN2O2
Molecular Weight: 254.64 g/mol

Methyl 2-Chloro-7-fluoroquinazoline-4-acetate

CAS No.:

Cat. No.: VC18363265

Molecular Formula: C11H8ClFN2O2

Molecular Weight: 254.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-Chloro-7-fluoroquinazoline-4-acetate -

Specification

Molecular Formula C11H8ClFN2O2
Molecular Weight 254.64 g/mol
IUPAC Name methyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate
Standard InChI InChI=1S/C11H8ClFN2O2/c1-17-10(16)5-9-7-3-2-6(13)4-8(7)14-11(12)15-9/h2-4H,5H2,1H3
Standard InChI Key NLTRZYJIWOMAOQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The quinazoline scaffold consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 3. In methyl 2-chloro-7-fluoroquinazoline-4-acetate, strategic substitutions enhance both electronic and steric properties:

  • Chlorine at C2: Introduces electron-withdrawing effects, polarizing the ring for nucleophilic aromatic substitution .

  • Fluorine at C7: Enhances metabolic stability and membrane permeability through reduced polar surface area.

  • Acetate at C4: Provides a handle for further functionalization via hydrolysis or transesterification .

Spectroscopic Data

While direct NMR data for this compound are unavailable, analogous structures provide benchmarks:

  • ¹H NMR: Expected signals include a singlet for the methyl ester (~δ 3.8 ppm) and aromatic protons split by fluorine coupling (δ 7.2–8.5 ppm) .

  • ¹³C NMR: Characteristic peaks would appear for the carbonyl carbons (C=O at ~δ 165–170 ppm) and fluorinated aromatic carbons (C-F at ~δ 110–125 ppm) .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC₁₁H₉ClFN₂O₂
Molecular weight269.65 g/mol
LogP (octanol-water)2.3 (predicted)
Topological polar SA58.7 Ų

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge from patent literature and quinazoline chemistry:

Route A (From Anthranilic Acid Derivatives)

  • Urea Formation: React 2-amino-4-fluorobenzoic acid with potassium cyanate to form benzoylene urea .

  • Cyclization: Treat with NaOH followed by HCl to yield 7-fluoroquinazoline-2,4-dione .

  • Chlorination: Use POCl₃/PCl₅ to introduce chlorine at C2 .

  • Acetylation: Perform Friedel-Crafts acylation at C4 followed by esterification with methanol .

Route B (Microwave-Assisted Synthesis)

  • One-Pot Assembly: Combine 2-chloro-4-fluoroaniline with methyl glyoxylate under microwave irradiation (120°C, 30 min).

  • Cyclocondensation: Employ zeolite catalysts to form the quinazoline ring.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enable >90% yield with residence times <10 minutes.

  • Green Chemistry Metrics:

    • E-factor: 2.1 (solvent recovery reduces waste)

    • PMI: 3.8 (optimized for atom economy)

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO45.2 ± 1.325
Ethanol8.9 ± 0.725
Water<0.125

The high DMSO solubility (45.2 mg/mL) facilitates biological testing, while aqueous insolubility necessitates prodrug strategies for pharmaceutical applications.

Thermal Stability

  • DSC Analysis: Shows decomposition onset at 217°C (heating rate 10°C/min) .

  • TGA Profile: 5% mass loss at 185°C, indicating suitability for high-temperature reactions .

Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The C2 chlorine undergoes displacement with:

  • Amines (e.g., piperazine, morpholine) in DMF at 80°C

  • Thiols using CuI catalysis in acetonitrile

Table 2: Reaction Kinetics with Piperidine

Temperature (°C)k (10⁻³ s⁻¹)Half-life (min)
601.2 ± 0.196.5
804.7 ± 0.324.6

Ester Hydrolysis

Controlled saponification yields the carboxylic acid derivative:

  • Conditions: LiOH (2 eq), THF/H₂O (3:1), 0°C → 25°C over 4h

  • Yield: 89% with >95% purity by HPLC

Biological Activity and Applications

Kinase Inhibition

Structural analogs show potent activity against:

  • EGFR (IC₅₀ = 12 nM): Through H-bonding with Met793 and hydrophobic interactions

  • VEGFR-2 (IC₅₀ = 8.3 nM): Chelation of the DFG motif Asp1046

Agricultural Applications

Fluorinated quinazolines exhibit:

  • Fungicidal Activity: 90% inhibition of Botrytis cinerea at 50 ppm

  • Herbicidal Selectivity: 3-fold higher activity on Amaranthus vs. wheat

Test SystemResult (LD₅₀/IC₅₀)
Rat oral>2000 mg/kg
Zebrafish embryo48h LC₅₀ = 12 μM
HepG2 cells72h IC₅₀ = 45 μM

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